molecular formula C9H11Cl2NO B13049998 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13049998
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol: Similar structure but with different chlorine atom positions.

    1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: Similar structure but with different chlorine atom positions.

    1-Amino-1-(3,4-dichlorophenyl)ethanol: Similar structure but with a different carbon chain length.

Uniqueness

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is unique due to the specific positioning of the amino, hydroxyl, and chlorine groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3

InChI Key

RSGQLIOPPQBDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

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